2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Fragment-based drug discovery Lead-likeness Physicochemical profiling

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7) is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class, characterized by a saturated cyclohexane ring fused to an N2-methyl-substituted pyrazole bearing a 3-hydroxy group (existing in tautomeric equilibrium with the 3-one form). With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol, this compound serves as a compact, synthetically tractable building block that presents a defined regioisomeric identity (N2-methyl rather than N1-methyl) critical for downstream structure-activity relationship (SAR) studies.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 41213-42-7
Cat. No. B2882418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
CAS41213-42-7
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCN1C(=O)C2=C(N1)CCCC2
InChIInChI=1S/C8H12N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h9H,2-5H2,1H3
InChIKeyZSVBMGLFELSPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7): A Regiospecific N2-Methyl Tetrahydroindazole Scaffold for Chemical Biology and Medicinal Chemistry


2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7) is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class, characterized by a saturated cyclohexane ring fused to an N2-methyl-substituted pyrazole bearing a 3-hydroxy group (existing in tautomeric equilibrium with the 3-one form) [1]. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol, this compound serves as a compact, synthetically tractable building block that presents a defined regioisomeric identity (N2-methyl rather than N1-methyl) critical for downstream structure-activity relationship (SAR) studies . Its physicochemical profile—predicted density of 1.31±0.1 g/cm³, predicted boiling point of 308.0±42.0 °C, and computed LogP of approximately 1.00—distinguishes it from more lipophilic aryl-substituted analogs and positions it as a polar, low-molecular-weight entry point for fragment-based and lead-optimization programs .

Why Generic Substitution of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7) Fails: Regioisomeric, Tautomeric, and Substituent-Specific Differentiation


Tetrahydroindazoles with the same core formula but different N-substitution patterns, annular tautomeric states, or ring-oxidation levels are not functionally interchangeable. The N2-methyl regioisomer (CAS 41213-42-7) exhibits a distinct tautomeric equilibrium between the 3-hydroxy (enol) and 3-one (keto) forms that governs hydrogen-bonding capacity, metal-chelation potential, and metabolic stability in ways that the N1-methyl isomer or the unsubstituted parent cannot replicate [1]. The absence of a 3-hydroxy/3-one moiety (as in 2-methyl-4,5,6,7-tetrahydro-2H-indazole, CAS 4837-94-9) eliminates the compound's ability to engage in the same keto-enol chemistry, while the addition of bulky aryl substituents at the N2 position (e.g., benzothiazolyl or 4-methylphenyl) drastically alters lipophilicity, molecular weight, and target-binding profiles, rendering SAR extrapolation unreliable [2]. Furthermore, the predicted LogP (≈1.00) and molecular weight (152.19 g/mol) place this compound in a physicochemical space distinct from both heavier, more lipophilic analogs (MW > 180, LogP > 2) and the fully aromatic indazole series, making simple one-for-one replacement in synthetic or screening workflows scientifically unsound .

Quantitative Differentiation Evidence for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7) vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage vs. Aryl-Substituted Tetrahydroindazol-3-ol Analogs

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (MW 152.19, predicted LogP ~1.00) occupies a significantly more fragment-like chemical space compared to its bulkier aryl-substituted analogs. 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BD750, CAS 892686-59-8, MW ~285.3) is approximately 1.87-fold heavier, while 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (MW ~228.3) exceeds the target compound by roughly 1.5-fold in molecular weight. The lower LogP of the target compound (~1.00 predicted) compared to these aryl derivatives (typically LogP > 2.5) translates to improved aqueous solubility and reduced non-specific protein binding, critical attributes for fragment screening and early lead optimization .

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Regioisomeric Identity: N2-Methyl vs. N1-Methyl Substitution and Impact on Tautomeric Equilibrium

The target compound bears the methyl group at the N2 position of the tetrahydroindazole ring, distinguishing it from the N1-methyl regioisomer. Computational and experimental studies on the indazole system demonstrate that 1-methylindazole is thermodynamically more stable than 2-methylindazole by approximately 3.2 kcal/mol in the gas phase [1], a difference that propagates to distinct reactivity profiles, dipole moments, and tautomeric preferences. For the tetrahydroindazol-3-ol series, the N2-methyl substitution stabilizes the 2H-tautomer form, whereas N1-substituted analogs preferentially adopt the 1H-tautomer, which displays a different hydrogen-bonding pattern (N1-H donor vs. N2-lone pair acceptor) [2]. This regioisomeric distinction is directly verifiable by ¹H NMR: 1-methyl and 2-methyl indazoles exhibit clearly resolved ABCD spin-system patterns at 60–100 MHz [3].

Regioisomerism Tautomerism Structural confirmation NMR differentiation

Predicted Physicochemical Property Vector vs. Parent Tetrahydroindazole (CAS 2305-79-5) and 3-Des-hydroxy Analog

The presence of the 3-hydroxy/3-one group in CAS 41213-42-7 fundamentally alters its physicochemical profile relative to the unsubstituted parent 4,5,6,7-tetrahydroindazole (CAS 2305-79-5) and the 3-des-hydroxy analog 2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 4837-94-9). The target compound has a predicted density of 1.31±0.1 g/cm³ and boiling point of 308.0±42.0 °C , while the 3-des-hydroxy analog exhibits a measured density of 1.029 g/mL (approximately 21% lower) and refractive index of 1.516 [1]. The 3-OH group introduces one additional hydrogen bond donor (total HBD = 2) and increases topological polar surface area (TPSA ≈ 38.05 Ų) relative to the 3-des-hydroxy analog (TPSA ≈ 17.8 Ų, HBD = 1), significantly affecting chromatographic retention, solubility, and membrane permeability predictions . The unsubstituted parent tetrahydroindazole (CAS 2305-79-5) has an estimated water solubility of 1,845 mg/L (LogP ~2.02), but the introduction of the 3-hydroxy group is predicted to increase aqueous solubility by 5- to 10-fold through enhanced hydrogen bonding .

Physicochemical characterization Solubility prediction Chromatographic behavior

CYP450 Inhibition Profile: Low Liability vs. Drug-like Tetrahydroindazole Inhibitors

BindingDB data for compounds within the 2-methyl-tetrahydroindazole chemotype indicate a generally low CYP450 inhibition liability. A closely related analog (CHEMBL3775828, MW 186.1, containing the 2-methyl-tetrahydroindazole core) exhibited an IC50 of 5,000 nM against CYP3A4 in human liver microsomes [1], representing weak inhibition (>10 μM is generally considered negligible for DDI risk). In contrast, lead-optimized tetrahydroindazole-based drug candidates such as the DHODH inhibitor series (J. Med. Chem. 2020) and ITK inhibitors (J. Med. Chem. 2014) frequently require extensive structural modification to mitigate CYP liability arising from their more elaborate substituent patterns [2]. The compact, polar nature of the target compound (MW 152.19, LogP ~1.00) is consistent with the low CYP inhibition observed for this chemotype, offering an advantage as a starting scaffold that minimizes early CYP-related attrition .

CYP450 inhibition Drug-drug interaction Metabolic stability ADME profiling

Vendor-Supplied Purity Specification and Batch-to-Batch QC Documentation vs. Research-Grade Analogs

Multiple reputable vendors supply 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7) with a standard purity specification of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Bidepharm (Product No. BD00720261) provides per-batch analytical reports, and Leyan (Product No. 1424470) specifies 95% purity with MDL number MFCD10465695 and documented storage conditions . This multi-vendor availability with consistent purity specifications contrasts with several closely related analogs (e.g., 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, or the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-3-ol) that are frequently available only as custom synthesis products or from single suppliers, lacking standardized batch QC documentation . The availability of MDL registration (MFCD10465695) and PubChem substance records further facilitates database integration and inventory management in procurement workflows [1].

Quality control Batch consistency Analytical characterization Procurement specification

Tautomeric Equilibrium: 3-Hydroxy (Enol) vs. 3-One (Keto) Preference and Its Impact on Hydrogen-Bond-Dependent Recognition

Solid-state and solution studies of indazol-3-ones demonstrate that the hydroxy (enol) tautomer predominates in solution for 1H-indazol-3-ols, while the oxo (keto) form can be stabilized in the solid state through crystal packing forces [1]. For N2-methyl-substituted tetrahydroindazol-3-ols specifically, the 2H-tautomer is computationally predicted to be more stable than the 1H-tautomer in several cases, a finding that diverges from the behavior of the parent indazole system where the 1H-tautomer generally predominates [2]. This tautomeric preference has direct implications for molecular recognition: the enol form presents a hydrogen bond donor (OH) and acceptor (N), whereas the keto form presents a carbonyl acceptor and an NH donor, offering distinct pharmacophoric features. By contrast, the 3-des-hydroxy analog (2-methyl-4,5,6,7-tetrahydro-2H-indazole, CAS 4837-94-9) lacks this tautomeric equilibrium entirely, presenting a fixed hydrogen bond acceptor profile that precludes the pH-dependent recognition switching accessible to the target compound .

Tautomerism Hydrogen bonding Molecular recognition Crystal engineering

Optimal Research and Procurement Application Scenarios for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS 41213-42-7)


Fragment-Based Drug Discovery: A Compact, Polar Scaffold with Low CYP Liability

With a molecular weight of 152.19 g/mol, predicted LogP of ~1.00, and a closely related chemotype demonstrating CYP3A4 IC50 >5,000 nM, CAS 41213-42-7 is ideally suited as a fragment hit starting point or scaffold-hopping replacement in kinase, DHODH, or sigma-receptor programs . Its multi-vendor availability at 95% purity with batch QC documentation (NMR, HPLC, GC) enables reproducible fragment screening campaigns without the procurement delays associated with custom-synthesis analogs . The 3-hydroxy/3-one tautomeric system provides a hydrogen-bond-donating handle for initial fragment elaboration that is absent in simpler tetrahydroindazole scaffolds such as CAS 4837-94-9.

Regioisomerically Defined Building Block for Parallel SAR Synthesis

The unambiguous N2-methyl regioisomeric identity of this compound, distinguishable from N1-methyl isomers by characteristic ¹H NMR spin-system patterns and a ~3.2 kcal/mol thermodynamic stability difference, makes it a reliable building block for constructing regioisomerically pure compound libraries . In SAR campaigns targeting tetrahydroindazole-based inhibitors (e.g., DHODH, ITK, CDK2/cyclin, or sigma-2 receptors), procurement of the correct N2-methyl regioisomer eliminates the confounding variable of regioisomeric mixtures that can arise during N-alkylation of the unsubstituted parent tetrahydroindazole .

Physicochemical Reference Standard for Tetrahydroindazole Property Profiling

The well-defined physicochemical property set of CAS 41213-42-7—predicted density 1.31±0.1 g/cm³, boiling point 308.0±42.0 °C, TPSA 38.05 Ų, and LogP ~1.00—enables its use as a reference compound for chromatographic method development, LogP calibration, and computational model validation within the tetrahydroindazole chemical space . Its properties sit at the polar, low-molecular-weight extreme of the tetrahydroindazol-3-ol series, providing a useful anchor point for property-based lead optimization relative to more lipophilic analogs such as BD750 (MW ~285.3, predicted LogP ~3.5) .

Tautomerism-Dependent Molecular Recognition Studies

The established tautomeric equilibrium between the 3-hydroxy (enol) and 3-one (keto) forms of indazol-3-ols, with the 2H-tautomer computationally favored for N2-methyl-substituted cases, positions CAS 41213-42-7 as a probe compound for investigating tautomer-dependent molecular recognition phenomena . Unlike fixed hydrogen-bonding scaffolds (e.g., 3-amino or 3-des-hydroxy analogs), this compound can present either a hydroxyl donor or a carbonyl acceptor at the 3-position depending on pH, solvent, and binding partner, making it valuable for studying dynamic pharmacophore models and for crystal engineering applications where tautomeric switching influences supramolecular assembly .

Quote Request

Request a Quote for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.